Morpholine, 4-(3-(4-(2-chlorophenyl)-9-propoxy-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-1-oxopropyl)-

Description

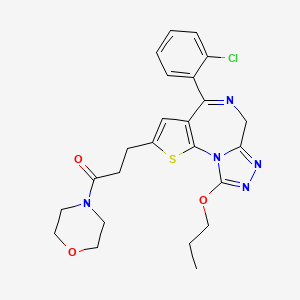

This compound is a morpholine derivative featuring a complex heterocyclic core comprising a thieno-triazolo-diazepine scaffold substituted with a 2-chlorophenyl group and a propoxy chain. Its IUPAC name reflects its structural complexity, which includes:

- A thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine core, a fused heterocyclic system known for pharmacological relevance in CNS and anti-inflammatory agents .

- A 2-chlorophenyl group at position 4, which is a common pharmacophore in bioactive molecules due to its electron-withdrawing and lipophilicity-enhancing properties .

- A propoxy chain at position 9, contributing to solubility and metabolic stability .

- A morpholine ring linked via a 1-oxopropyl group, a structural motif frequently employed to modulate pharmacokinetic properties such as bioavailability and blood-brain barrier penetration .

Properties

CAS No. |

133714-99-5 |

|---|---|

Molecular Formula |

C24H26ClN5O3S |

Molecular Weight |

500.0 g/mol |

IUPAC Name |

3-[7-(2-chlorophenyl)-13-propoxy-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]-1-morpholin-4-ylpropan-1-one |

InChI |

InChI=1S/C24H26ClN5O3S/c1-2-11-33-24-28-27-20-15-26-22(17-5-3-4-6-19(17)25)18-14-16(34-23(18)30(20)24)7-8-21(31)29-9-12-32-13-10-29/h3-6,14H,2,7-13,15H2,1H3 |

InChI Key |

RBSRFYOUWWBUFO-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=NN=C2N1C3=C(C=C(S3)CCC(=O)N4CCOCC4)C(=NC2)C5=CC=CC=C5Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(3-(4-(2-chlorophenyl)-9-propoxy-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-1-oxopropyl)- involves multiple steps, starting from the appropriate thienotriazolodiazepine precursor. The key steps include:

Formation of the thienotriazolodiazepine core: This is achieved through cyclization reactions involving thieno and triazolo intermediates.

Introduction of the 2-chlorophenyl group: This step typically involves a substitution reaction using a chlorinated aromatic compound.

Attachment of the propoxy group: This is done through an alkylation reaction using propyl halides under basic conditions.

Morpholine substitution:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(3-(4-(2-chlorophenyl)-9-propoxy-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-1-oxopropyl)- undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halides, amines, and alcohols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can have different pharmacological properties .

Scientific Research Applications

Anticancer Activity

Morpholine derivatives have been investigated for their anticancer properties. Research indicates that compounds similar to the one in focus exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that structurally related morpholine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Properties

The compound has potential antimicrobial activity. Morpholine derivatives have been reported to possess efficacy against bacterial and fungal pathogens. This is particularly relevant in the development of new antibiotics to combat resistant strains .

Neurological Applications

Due to the presence of the diazepine moiety, morpholine derivatives may also exhibit anxiolytic or sedative effects. Compounds with similar structures have been explored for their ability to modulate neurotransmitter systems, potentially offering new treatments for anxiety and depression .

Synthesis and Derivatives

The synthesis of morpholine derivatives involves various chemical reactions including nucleophilic substitutions and cyclization processes. For example, the target compound can be synthesized through multi-step reactions involving starting materials like chlorophenyl derivatives and morpholine .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer activity of a series of morpholine derivatives against human cancer cell lines. The results indicated that specific modifications to the morpholine structure enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of morpholine-based compounds against Staphylococcus aureus and Candida albicans. The findings suggested that these compounds could serve as lead structures for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of Morpholine, 4-(3-(4-(2-chlorophenyl)-9-propoxy-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-1-oxopropyl)- involves its interaction with the gamma-aminobutyric acid (GABA) receptor. This compound acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

Key Findings :

- The morpholine ring differentiates it from benzimidazole-based analogs (e.g., ), which prioritize sulfonyl and pyridyl groups for gastric acid suppression .

Pharmacological Profile

- PAF Antagonism: The thieno-triazolo-diazepine core is critical for PAF receptor binding. The target compound’s 2-chlorophenyl group aligns with structural requirements for PAF antagonism, as seen in brotizolam derivatives . By contrast, benzodiazepines lacking this substituent (e.g., diazepam) exhibit negligible PAF activity.

- Morpholine vs. Piperazine Derivatives : Morpholine-containing analogs (e.g., ) demonstrate superior metabolic stability over piperazine-based compounds, which are prone to N-dealkylation .

Biological Activity

Morpholine, 4-(3-(4-(2-chlorophenyl)-9-propoxy-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-1-oxopropyl)- is a complex organic compound belonging to the class of thienotriazolodiazepines. This compound exhibits a range of biological activities and pharmacological properties, particularly in the fields of sedative and anxiolytic effects due to its interaction with the GABA-A receptor.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 479.01 g/mol. The structure features a morpholine ring, a thieno-triazolo-diazepine core, and various substituents that influence its biological activity.

Morpholine derivatives are known to act primarily as positive allosteric modulators of the GABA-A receptor. This interaction enhances the inhibitory effects of GABA (gamma-aminobutyric acid), leading to sedative and anxiolytic outcomes. The unique substitution pattern of this compound contributes to its distinct pharmacological profile compared to other thienotriazolodiazepines.

Biological Activity

The biological activity of Morpholine, 4-(3-(4-(2-chlorophenyl)-9-propoxy-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-1-oxopropyl)- can be summarized as follows:

Sedative and Anxiolytic Effects

Research indicates that this compound exhibits significant sedative and anxiolytic properties. In vivo studies have demonstrated its effectiveness in reducing anxiety-like behaviors in animal models. These effects are attributed to its ability to modulate GABAergic transmission.

Antimicrobial Activity

While primarily known for its neurological effects, some morpholine derivatives have shown potential antimicrobial activity. Studies have evaluated various substituted morpholines against bacterial strains and fungal pathogens.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Sedative | Positive modulation of GABA-A receptor leading to reduced anxiety behaviors |

| Anxiolytic | Significant reduction in anxiety-like behaviors in animal models |

| Antimicrobial | Some derivatives exhibit activity against specific bacterial strains |

Case Studies

- Sedative Effects Study : In a controlled study involving rodents, Morpholine derivatives were administered at varying doses. Results indicated a dose-dependent reduction in anxiety-like behaviors measured by the Elevated Plus Maze test.

- Antimicrobial Efficacy : A series of morpholine derivatives were synthesized and tested against standard strains of bacteria such as Staphylococcus aureus and Escherichia coli. The results showed promising antimicrobial properties for certain derivatives, suggesting potential applications in treating infections.

Q & A

Q. What are the recommended synthetic routes for Morpholine, 4-(3-(4-(2-chlorophenyl)-9-propoxy-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-1-oxopropyl)-, and how can purity be optimized?

- Methodological Answer : The synthesis of this compound involves constructing the thieno-triazolo-diazepine core, followed by functionalization with morpholine and chlorophenyl groups. Key steps include:

- Core Formation : Cyclocondensation of thiophene derivatives with triazole precursors under reflux conditions (e.g., using DMF as a solvent at 120°C).

- Substituent Introduction : Propoxy and chlorophenyl groups are introduced via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for aryl halide coupling).

- Purity Optimization : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the morpholine moiety’s protons resonate at δ 3.5–4.0 ppm in CDCl₃.

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., calculated for C₂₃H₂₈BrClN₆O₄S₂: 632.0 g/mol) .

- X-ray Crystallography : To resolve crystal structure if single crystals are obtained (requires slow evaporation from DMSO/MeOH).

Q. What safety precautions are essential during handling and storage?

- Methodological Answer :

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid dust generation due to acute toxicity risks (oral LD₅₀ data suggests moderate toxicity) .

- Storage : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis of the propoxy group. Monitor stability via periodic TLC analysis .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, given structural similarities to known bioactive morpholine derivatives?

- Methodological Answer :

- Target Hypothesis : Prioritize targets based on structural analogs. For example, morpholine derivatives in show CNS activity; thus, screen against GABA receptors or serotonin transporters using radioligand binding assays .

- In Vitro Assays : Test cytotoxicity (MTT assay on HEK293 cells) and enzyme inhibition (e.g., kinase profiling via fluorescence polarization).

- Data Interpretation : Compare IC₅₀ values with literature analogs (e.g., Linezolid’s antimicrobial activity) to infer structure-activity relationships (SAR) .

Q. How should researchers address contradictions in reported activity data for structurally related compounds?

- Methodological Answer :

- Source Analysis : Verify compound purity (e.g., via elemental analysis) and assay conditions (pH, temperature, solvent). For example, impurities >2% (as noted in ) can skew bioactivity results .

- Replicate Studies : Perform dose-response curves in triplicate across multiple cell lines (e.g., HepG2 vs. MCF7) to assess reproducibility.

- Meta-Analysis : Use computational tools (e.g., molecular docking with AutoDock Vina) to reconcile discrepancies in binding affinities .

Q. What experimental strategies are recommended for studying the compound’s metabolic stability and degradation pathways?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Monitor propoxy group oxidation or morpholine ring cleavage.

- Environmental Degradation : Simulate aqueous stability (pH 7.4 buffer, 37°C) and UV exposure (254 nm) to identify photodegradation products. Reference ’s framework for abiotic transformation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.